3-Fluoro-5-methylaniline
Overview
Description
3-Fluoro-5-methylaniline: is an organic compound with the molecular formula C7H8FN . It is characterized by the presence of a fluorine atom and a methyl group attached to an aniline ring. This compound is known for its applications in various chemical processes and is often used as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration and Reduction: One common method for preparing 3-Fluoro-5-methylaniline involves the nitration of 3-Fluoro-5-methyltoluene to form 3-Fluoro-5-nitrotoluene, followed by reduction to yield the desired aniline compound.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, where 3-Fluoro-5-bromotoluene is coupled with an appropriate boronic acid derivative under palladium catalysis to form this compound.
Industrial Production Methods:
- Industrial production often employs the nitration and reduction route due to its scalability and cost-effectiveness. The reaction conditions typically involve the use of concentrated nitric acid and sulfuric acid for nitration, followed by catalytic hydrogenation for reduction .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Fluoro-5-methylaniline can undergo oxidation reactions to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form various substituted anilines.
Substitution: It can participate in electrophilic aromatic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-Fluoro-5-nitroaniline.
Reduction: Formation of various substituted anilines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Utilized in the synthesis of pharmaceutical compounds, particularly those with fluorinated aromatic rings .
Industry:
- Applied in the production of agrochemicals and dyes.
- Used as a building block in the manufacture of specialty chemicals .
Mechanism of Action
The mechanism of action of 3-Fluoro-5-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may act by inhibiting or modulating the activity of target proteins, leading to therapeutic effects. The fluorine atom in the compound can enhance its binding affinity and metabolic stability .
Comparison with Similar Compounds
- 3-Fluoroaniline
- 5-Fluoro-2-methylaniline
- 2-Fluoro-5-methylaniline
- 3-Fluoro-2-methylaniline
Comparison:
- 3-Fluoro-5-methylaniline is unique due to the specific positioning of the fluorine and methyl groups on the aniline ring, which can influence its reactivity and interaction with other molecules.
- Compared to other fluorinated anilines, it may exhibit different electronic and steric properties, affecting its suitability for various applications .
Properties
IUPAC Name |
3-fluoro-5-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FN/c1-5-2-6(8)4-7(9)3-5/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPHBKGYVIHTBDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70380947 | |
Record name | 3-Fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
52215-41-5 | |
Record name | 3-Fluoro-5-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70380947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-FLUORO-5-METHYLANILINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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